molecular formula C8H7F3N2O B1329353 2-Amino-4-(trifluoromethyl)benzamide CAS No. 713-41-7

2-Amino-4-(trifluoromethyl)benzamide

Cat. No. B1329353
CAS RN: 713-41-7
M. Wt: 204.15 g/mol
InChI Key: OUHZMLIWMQFCIR-UHFFFAOYSA-N
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Description

2-Amino-4-(trifluoromethyl)benzamide is a chemical compound that is part of a broader class of benzamide derivatives. These compounds are of significant interest due to their diverse range of biological activities and potential applications in medicinal chemistry. The papers provided discuss various benzamide derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can be related to the analysis of 2-Amino-4-(trifluoromethyl)benzamide.

Synthesis Analysis

The synthesis of benzamide derivatives can be complex, involving multiple steps and various chemical reactions. For instance, efficient procedures for the synthesis of N-(1-alkylamino-2,2-dichloroethyl)benzamides and related compounds are reported, which are useful intermediates for accessing new heterocyclic series . Another study describes the synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives through a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone . These methods highlight the versatility of benzamide derivatives and the potential to synthesize 2-Amino-4-(trifluoromethyl)benzamide through similar synthetic strategies.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. X-ray crystallography is often used to determine the structure of these compounds, as seen in the study of N-(2,2-dichloro-1-isopentylaminoethyl)-4-methylbenzamide . Similarly, the crystal and molecular structure of novel 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles was determined, providing insights into the tautomeric forms and hydrogen bonding patterns . These findings are relevant for understanding the molecular structure of 2-Amino-4-(trifluoromethyl)benzamide and how it may influence its chemical behavior and interaction with biological targets.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, which are essential for their functionalization and application. The synthesis of fluorinated polyamides and poly(amide imide)s based on a CF3-containing diamine demonstrates the reactivity of these compounds with other chemical entities . Additionally, the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles with antiavian influenza virus activity shows the potential for benzamide derivatives to be used in the development of antiviral agents . These studies suggest that 2-Amino-4-(trifluoromethyl)benzamide could also participate in similar reactions, leading to new compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, thermal stability, and film-forming ability, are important for their practical applications. The study of fluorinated polyamides and poly(amide imide)s reveals excellent solubility in amide-type solvents and the ability to form transparent and tough films . These properties are influenced by the molecular structure and substituents on the benzamide core, which would also apply to 2-Amino-4-(trifluoromethyl)benzamide, potentially affecting its suitability for various applications.

Scientific Research Applications

Synthesis and Polymer Development

  • Polyamide Synthesis: 2-Amino-4-(trifluoromethyl)benzamide contributes to the synthesis of new polyamides. These polyamides are organo-soluble, exhibiting high thermal stability and amorphous nature. They have potential applications in various industries due to their unique properties (Bera et al., 2012).

Advanced Material Applications

  • Aramid Block Copolymer Synthesis: The compound aids in the synthesis of well-defined aramid block copolymers. These materials have unique structural properties and potential applications in material science (Yokozawa et al., 2002).

Electrochemical Studies

  • Oxidation and Antioxidant Activity: The electrochemical oxidation of amino-substituted benzamides, including derivatives of 2-Amino-4-(trifluoromethyl)benzamide, is critical in understanding their free radical scavenging activity. This research is significant in the development of antioxidants (Jovanović et al., 2020).

Luminescence and Molecular Properties

  • Aggregation Enhanced Emission: Derivatives of 2-Amino-4-(trifluoromethyl)benzamide exhibit luminescence and multi-stimuli-responsive properties, making them candidates for advanced optical materials (Srivastava et al., 2017).

Chemical Synthesis Improvement

  • Efficient Synthesis Processes: Research has been conducted to improve the synthesis process of related benzamide compounds, leading to higher yields and more efficient production methods (Dian, 2010).

Chemical Modification and Activation

  • Ortho-trifluoromethylation: The compound is used in the ortho-trifluoromethylation of benzamides, a key process in organic synthesis and pharmaceutical research (Hu et al., 2016).

Potential in Anticonvulsant Research

  • Anticonvulsant Derivatives: Although not directly linked to 2-Amino-4-(trifluoromethyl)benzamide, its structural analogs have been explored for potential anticonvulsant properties (Lambert et al., 1995).

Application in Tyrosine Kinase Inhibition

  • Cancer Treatment Potential: Derivatives of 2-Amino-4-(trifluoromethyl)benzamide have been studied for their role as potential tyrosine kinase inhibitors, showing promise in cancer treatment research (Kalinichenko et al., 2019).

Antimicrobial Activity Research

  • Antifungal and Antibacterial Properties: Fluorinated derivatives of the compound have shown high activity against fungi and Gram-positive microorganisms, offering insights into new antimicrobial agents (Carmellino et al., 1994).

Catalytic Applications

  • Carbonylation Catalysis: The compound is involved in cobalt-catalyzed carbonylation of aminoquinoline benzamides, indicating its use in advanced catalytic processes (Grigorjeva & Daugulis, 2014).

Safety And Hazards

The compound is considered hazardous. It has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Relevant Papers Relevant papers on 2-Amino-4-(trifluoromethyl)benzamide include studies on its physical and chemical properties , as well as its potential applications .

properties

IUPAC Name

2-amino-4-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O/c9-8(10,11)4-1-2-5(7(13)14)6(12)3-4/h1-3H,12H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHZMLIWMQFCIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60221456
Record name 2-Amino-4-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60221456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(trifluoromethyl)benzamide

CAS RN

713-41-7
Record name 2-Amino-4-(trifluoromethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=713-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-(trifluoromethyl)benzamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-4-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60221456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4-(trifluoromethyl)benzamide
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Synthesis routes and methods I

Procedure details

To 2-nitro-4-(trifluoromethyl)benzamide (1000 mg, 4.27 mmol), in MeOH (15 mL) was added palladium hydroxide 20% by weight (230 mg) and the mixture was stirred at rt overnight. The reaction mixture was filtered through Celite washing with MeOH. The crude mixture was concentrated in vacuo to afford 2-amino-4-(trifluoromethyl)benzamide (840 mg, 96%). LC-MS (ESI) m/z 205 (M+Na)+.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
MH Norman, GC Rigdon, WR Hall… - Journal of medicinal …, 1996 - ACS Publications
A series of substituted (4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)benzamide derivatives was prepared and evaluated as potential atypical antipsychotic agents. The target …
Number of citations: 45 pubs.acs.org
JR Schultz, SK Costa, GR Jachak… - Journal of medicinal …, 2022 - ACS Publications
Nosocomial infections caused by resistant Gram-positive organisms are on the rise, presumably due to a combination of factors including prolonged hospital exposure, increased use of …
Number of citations: 6 pubs.acs.org
S Krishnan, PN Patel, KK Balasubramanian… - New Journal of …, 2021 - pubs.rsc.org
Candida parapsilosis ATCC 7330 supported gold nanoparticles (CpGNP), prepared by a simple and green method can selectively reduce nitroarenes and substituted nitroarenes with …
Number of citations: 17 pubs.rsc.org
AG Deshmukh, HB Rathod, PN Patel - Results in Chemistry, 2023 - Elsevier
Heterogeneous catalyst is essential for an efficient and environmental friendly process development in chemical industries. As a green chemistry prospective, recovery and reusability of …
Number of citations: 0 www.sciencedirect.com
RJ Rahaim Jr, RE Maleczka Jr - Synthesis, 2006 - thieme-connect.com
A combination of palladium (II) acetate, aqueous potassium fluoride, and polymethylhydrosiloxane (PMHS) facilitates the room-temperature reduction of aromatic nitro compounds to …
Number of citations: 72 www.thieme-connect.com
JR Schultz - 2021 - search.proquest.com
Nosocomial infections caused by resistant Gram-positive organisms are on the rise, presumably due to a combination of factors including prolonged hospital exposure, increased use of …
Number of citations: 2 search.proquest.com
Y Sun, W Jin, C Liu - Molecules, 2019 - mdpi.com
The hydration of nitriles to amides in a water extract of pomelo peel ash (WEPPA) was realized with moderate to excellent yields without using external transition metals, bases or …
Number of citations: 13 www.mdpi.com

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